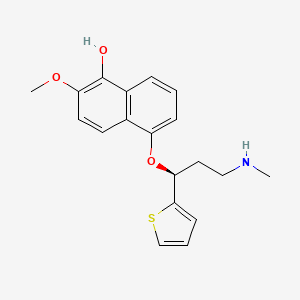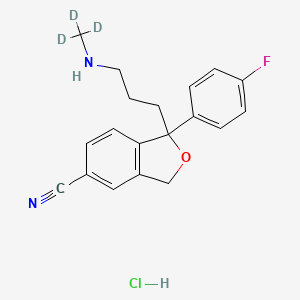
5-Hydroxy-6-methoxy Duloxetine
説明
5-Hydroxy-6-methoxy Duloxetine is an active metabolite of the serotonin (5-HT) and norepinephrine reuptake inhibitor (S)-duloxetine . It is formed from (S)-duloxetine via a 5- or 6-hydroxy duloxetine intermediate, which is formed by the cytochrome P450 (CYP) isoforms CYP1A2 and CYP2D6, and a catechol duloxetine intermediate . This compound inhibits the 5-HT transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) in lipid membranes .
Synthesis Analysis
The synthesis of 5-Hydroxy-6-methoxy Duloxetine involves the transformation of (S)-duloxetine via a 5- or 6-hydroxy duloxetine intermediate. This process is facilitated by the cytochrome P450 (CYP) isoforms CYP1A2 and CYP2D6, and a catechol duloxetine intermediate .Chemical Reactions Analysis
5-Hydroxy-6-methoxy Duloxetine is formed from (S)-duloxetine via a 5- or 6-hydroxy duloxetine intermediate, which is formed by the cytochrome P450 (CYP) isoforms CYP1A2 and CYP2D6, and a catechol duloxetine intermediate .科学的研究の応用
Duloxetine is metabolized into several compounds, including 5-Hydroxy-6-methoxy Duloxetine. This metabolite, along with others, is primarily excreted in urine (Lantz et al., 2003).
Duloxetine, the parent compound of 5-Hydroxy-6-methoxy Duloxetine, is a potent inhibitor of serotonin (5-HT) and norepinephrine (NE) reuptake. It affects neurotransmitter levels in the brain, which may contribute to its antidepressant and pain relief properties (Engleman et al., 1995).
Clinical trials have shown that Duloxetine has antidepressant effects in patients with major depression, which may be linked to the effects of its metabolites, including 5-Hydroxy-6-methoxy Duloxetine (Wong, 1998).
A validated method has been developed for quantifying Duloxetine and its main metabolites, including 5-Hydroxy-6-methoxy Duloxetine, in plasma. This is crucial for pharmacokinetic studies and understanding the drug's metabolism (Al-Shalabi et al., 2019).
The long-term administration of Duloxetine induces changes in the serotonin and norepinephrine systems, leading to enhanced neurotransmitter release in certain brain areas. This suggests that its metabolites, including 5-Hydroxy-6-methoxy Duloxetine, might play a role in these effects (Rueter et al., 1998).
Duloxetine's effectiveness in treating various pain conditions, including diabetic peripheral neuropathic pain and fibromyalgia, may also be influenced by its metabolites (Pergolizzi et al., 2013).
The development of a liquid chromatography-tandem mass spectrometric method for determining major metabolites of Duloxetine, including 5-Hydroxy-6-methoxy Duloxetine, in human plasma highlights the importance of understanding the drug's metabolism in clinical pharmacokinetics (Satonin et al., 2007).
作用機序
Target of Action
5-Hydroxy-6-methoxy Duloxetine is an active metabolite of Duloxetine . It primarily targets the serotonin transporter (SERT) , norepinephrine transporter (NET) , and dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of serotonin, norepinephrine, and dopamine, respectively, which are neurotransmitters involved in mood regulation, pain perception, and other physiological processes .
Mode of Action
5-Hydroxy-6-methoxy Duloxetine functions as a serotonin and norepinephrine reuptake inhibitor . It binds to the SERT, NET, and DAT, inhibiting the reuptake of these neurotransmitters and thereby increasing their concentrations in the synaptic cleft . This results in enhanced neurotransmission and leads to the therapeutic effects of the compound .
Biochemical Pathways
The formation of 5-Hydroxy-6-methoxy Duloxetine occurs via a 5- or 6-hydroxy Duloxetine intermediate , which is formed by the cytochrome P450 (CYP) isoforms CYP1A2 and CYP2D6, and a catechol Duloxetine intermediate . The major biotransformation pathways for Duloxetine involve oxidation of the naphthyl ring at either the 4-, 5-, or 6-positions followed by further oxidation, methylation, and/or conjugation .
Pharmacokinetics
Duloxetine is extensively metabolized to numerous metabolites, including 5-Hydroxy-6-methoxy Duloxetine, primarily excreted into the urine in the conjugated form . The elimination half-life of total radioactivity (120 h) is substantially longer than that of Duloxetine (10.3 h) . The major metabolites found in plasma were glucuronide conjugates of 4-hydroxy Duloxetine and a sulfate conjugate of 5-hydroxy-6-methoxy Duloxetine .
Result of Action
The inhibition of the reuptake of serotonin and norepinephrine by 5-Hydroxy-6-methoxy Duloxetine leads to increased concentrations of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which can alleviate symptoms of conditions like major depressive disorder, generalized anxiety disorder, neuropathic pain, and stress incontinence .
Action Environment
The action of 5-Hydroxy-6-methoxy Duloxetine can be influenced by various environmental factors. For instance, the metabolic ratio for the glucuronide conjugate of 4-hydroxy Duloxetine and the sulfate conjugate of 5-hydroxy-6-methoxy Duloxetine can be influenced by factors such as sex, smoking status, age, ethnicity, CYP2D6 genotype, hepatic function, and renal function . These factors can affect the pharmacokinetics of Duloxetine and, consequently, the formation and action of 5-Hydroxy-6-methoxy Duloxetine .
特性
IUPAC Name |
2-methoxy-5-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-20-11-10-16(18-7-4-12-24-18)23-15-6-3-5-14-13(15)8-9-17(22-2)19(14)21/h3-9,12,16,20-21H,10-11H2,1-2H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWRJCBZOCBFBD-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225135 | |
| Record name | 5-Hydroxy-6-methoxy duloxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
741693-79-8 | |
| Record name | 5-Hydroxy-6-methoxy duloxetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741693798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-6-methoxy duloxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXY-6-METHOXY DULOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B18NZM26WW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the major metabolic pathways of Duloxetine in humans?
A1: Duloxetine undergoes extensive metabolism in humans, primarily in the liver. The major biotransformation pathways involve oxidation of the naphthyl ring, predominantly at the 4-, 5-, or 6-positions. These oxidative metabolites can be further metabolized by methylation and/or conjugation, mainly with glucuronic acid or sulfate. []
Q2: What analytical techniques are used to identify and quantify Duloxetine and its metabolites in biological samples?
A3: Several analytical techniques have been employed to study Duloxetine and its metabolites. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method used for separating and quantifying Duloxetine and its metabolites in various biological matrices like plasma, urine, feces, and bile. [, ] Researchers have also developed a microemulsion liquid chromatography method with fluorescence detection (MELC-FL) for quantifying Duloxetine and two of its major metabolites (5-hydroxy-6-methoxy Duloxetine and 4-hydroxy Duloxetine glucuronide) in plasma. [] Additionally, studies utilizing radiolabeled [14C]Duloxetine help track the drug's disposition and identify metabolites based on radioactivity levels in different biological samples. []
Q3: Are there any studies on the pharmacological activity of 5-Hydroxy-6-methoxy Duloxetine?
A4: The provided research articles primarily focus on identifying and characterizing the metabolites of Duloxetine using methods like HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy. [, ] While they successfully identify 5-Hydroxy-6-methoxy Duloxetine as a metabolite in rats, these studies do not delve into its specific pharmacological activity or potential effects. Further research is needed to elucidate the distinct biological activity of 5-Hydroxy-6-methoxy Duloxetine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)
![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)
![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)



![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)


![N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine](/img/structure/B564369.png)
